Poly(ethylene glycol)(N)monomethacrylate

Catalog No.
S3407869
CAS No.
25736-86-1
M.F
C24H46O12
M. Wt
526.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poly(ethylene glycol)(N)monomethacrylate

CAS Number

25736-86-1

Product Name

Poly(ethylene glycol)(N)monomethacrylate

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate

Molecular Formula

C24H46O12

Molecular Weight

526.6 g/mol

InChI

InChI=1S/C24H46O12/c1-23(2)24(26)36-22-21-35-20-19-34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-29-8-7-28-6-5-27-4-3-25/h25H,1,3-22H2,2H3

InChI Key

ANVPMFOXHJVWBT-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Hydrophilic Modification and Stabilization:

PEGMA is a valuable tool in scientific research due to its ability to introduce hydrophilic (water-loving) properties to various materials. This is achieved by incorporating the long, water-soluble PEG chain into the material's structure through the methacrylate group, which readily participates in polymerization reactions. This modification strategy finds applications in:

  • Drug delivery systems: PEGylation of drug carriers, such as liposomes and nanoparticles, enhances their water solubility and prevents aggregation, improving their circulation time in the body and targeting efficiency .
  • Bioconjugation: PEGylation of biomolecules like proteins and antibodies reduces their immunogenicity (ability to trigger an immune response) and improves their stability in biological environments .
  • Surface modification: PEGylation of surfaces, such as biosensors and microfluidic devices, minimizes non-specific protein adsorption, reducing background noise and improving assay sensitivity .

Synthesis of Functional Polymers:

PEGMA serves as a versatile building block for the synthesis of various functional polymers with unique properties. The presence of the methacrylate group allows it to undergo polymerization reactions, enabling the creation of:

  • Hydrogels: Crosslinking PE GMA with other polymers forms hydrogels, three-dimensional networks capable of absorbing large amounts of water. These hydrogels find applications in drug delivery, tissue engineering, and wound healing .
  • Star polymers: PEGMA can be used as the core molecule for creating star polymers, where multiple polymer chains radiate from a central core. These star polymers exhibit unique properties, such as enhanced stability and drug loading capacity .
  • Brush polymers: Grafting PEGMA onto surfaces results in the formation of brush polymers, with PEG chains densely packed like bristles on a brush. These surfaces exhibit improved biocompatibility, antifouling properties, and tunable surface properties .

XLogP3

-0.9

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-19

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